Cas no 401567-50-8 (1,2-Benzisoxazol-5-ol,3-chloro-)
1,2-Benzisoxazol-5-ol,3-chloro- Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Benzisoxazol-5-ol,3-chloro-
- 1,2-Benzisoxazol-5-ol,3-chloro-(9CI)
- 3-chlorobenzo[d]isoxazol-5-ol
- AT24771
- SCHEMBL2711462
- 401567-50-8
- 3-Chloro-1,2-benzisoxazol-5-ol
- MFCD18804924
- BRA56750
- 3-chloro-1,2-benzoxazol-5-ol
-
- Inchi: 1S/C7H4ClNO2/c8-7-5-3-4(10)1-2-6(5)11-9-7/h1-3,10H
- InChI Key: DUTSJZIDLCVJJN-UHFFFAOYSA-N
- SMILES: ClC1C2C=C(C=CC=2ON=1)O
Computed Properties
- Exact Mass: 168.993
- Monoisotopic Mass: 168.993
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.3A^2
- XLogP3: 2.3
1,2-Benzisoxazol-5-ol,3-chloro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00CPOS-1g |
1,2-Benzisoxazol-5-ol,3-chloro-(9CI) |
401567-50-8 | 95% | 1g |
$382.00 | 2024-05-03 | |
| 1PlusChem | 1P00CPOS-5g |
1,2-Benzisoxazol-5-ol,3-chloro-(9CI) |
401567-50-8 | 95% | 5g |
$1527.00 | 2024-05-03 |
1,2-Benzisoxazol-5-ol,3-chloro- Related Literature
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 1,2-Benzisoxazol-5-ol,3-chloro-
Introduction to 1,2-Benzisoxazol-5-ol,3-chloro (CAS No. 401567-50-8)
1,2-Benzisoxazol-5-ol,3-chloro, identified by its Chemical Abstracts Service (CAS) number 401567-50-8, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic organic molecule has garnered attention due to its structural uniqueness and potential applications in medicinal chemistry. The presence of both benzisoxazole and chloro substituents makes it a versatile scaffold for developing novel therapeutic agents.
The benzisoxazole core is a prominent motif in drug discovery, known for its ability to interact with biological targets such as enzymes and receptors. The 3-chloro substitution at the 3-position of the benzisoxazole ring introduces electrophilic centers, enhancing reactivity and enabling further functionalization. This feature is particularly valuable in designing molecules with improved pharmacokinetic properties.
Recent advancements in synthetic methodologies have facilitated the efficient preparation of 1,2-Benzisoxazol-5-ol,3-chloro, making it more accessible for industrial and academic research. The synthesis typically involves multi-step reactions, including cyclization and chlorination processes, which highlight the compound's synthetic utility.
In the context of pharmaceutical development, this compound has been explored as a precursor for various bioactive molecules. For instance, derivatives of benzisoxazole have shown promise in treating neurological disorders, inflammation, and infectious diseases. The 3-chloro group serves as a handle for introducing additional functional groups, allowing chemists to fine-tune the biological activity of the resulting compounds.
One of the most intriguing aspects of 1,2-Benzisoxazol-5-ol,3-chloro is its potential role in modulating enzyme activity. Studies have demonstrated that benzisoxazole derivatives can inhibit certain enzymes by binding to their active sites. The 3-chloro substituent enhances this interaction by increasing the electrophilicity of the molecule, thereby improving binding affinity.
The compound's structural features also make it a valuable tool in computational chemistry and molecular modeling. Researchers utilize computer simulations to predict how 1,2-Benzisoxazol-5-ol,3-chloro might interact with biological targets. These simulations help in identifying lead compounds that can be further optimized for therapeutic use.
Moreover, the 3-chloro group in 1,2-Benzisoxazol-5-ol,3-chloro allows for further derivatization through nucleophilic aromatic substitution or other reaction pathways. This flexibility is crucial in drug design, as it enables the creation of a diverse library of compounds with tailored properties.
Recent studies have also explored the pharmacological profile of 1,2-Benzisoxazol-5-ol,3-chloro and its derivatives. Preliminary findings suggest that certain analogs exhibit significant anti-inflammatory effects by inhibiting key pro-inflammatory cytokines. These results underscore the compound's potential as a lead molecule for developing novel anti-inflammatory therapies.
The synthesis and characterization of 1,2-Benzisoxazol-5-ol,3-chloro have been refined through continuous optimization efforts. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to ensure high purity and structural integrity. These methods are essential for validating the chemical identity of the compound before proceeding with biological evaluations.
In conclusion,1,2-Benzisoxazol-5-ol, particularly its 3-chloro derivative (CAS No. 401567-50-8), represents a promising scaffold in pharmaceutical research. Its unique structural features and synthetic accessibility make it an attractive candidate for developing new drugs targeting various diseases. Ongoing studies continue to uncover its potential applications, reinforcing its significance in medicinal chemistry.
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